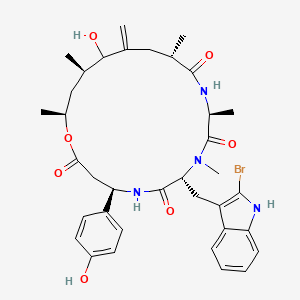

jaspamide C

Description

Contextualization within Marine Natural Products Discovery

The marine environment, particularly organisms like sponges, tunicates, and bacteria, is a rich and largely untapped resource for the discovery of novel natural products. mdpi.com These organisms produce a vast array of secondary metabolites, many of which possess complex and unusual chemical structures. mdpi.com Cyclodepsipeptides are a prominent class of these marine-derived compounds. nih.govnih.gov The exploration of marine natural products has been a critical area of research, leading to the identification of numerous compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. mdpi.comubd.edu.bn The unique and often harsh conditions of marine ecosystems are thought to drive the evolution of these potent bioactive molecules as chemical defenses or signaling molecules.

Historical Trajectory of Jaspamide C Identification

The story of this compound is intrinsically linked to the discovery of its parent compound, jaspamide (also known as jasplakinolide). Jaspamide was first isolated in 1986 from the marine sponge Jaspis splendens. plos.orgnih.govmdpi.com This discovery was a significant event in marine natural products chemistry, unveiling a new class of compounds with remarkable biological activities. nih.govnih.gov

This compound, a derivative of jaspamide, was subsequently identified from the same sponge species, Jaspis splendens, collected in Vanuatu. ird.fr Researchers investigating the chemical constituents of this sponge isolated not only the known jaspamide but also two new, minor analogues: jaspamide B and this compound. ird.fr These compounds were found to have modifications in their polyketide portions compared to the parent jaspamide. ird.fr The structural elucidation of this compound was accomplished through detailed analysis of its spectroscopic data, primarily using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). ird.fr

Structure

3D Structure

Properties

Molecular Formula |

C36H45BrN4O7 |

|---|---|

Molecular Weight |

725.7 g/mol |

IUPAC Name |

(4R,7R,10S,13S,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-16-hydroxy-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-15-methylidene-1-oxa-5,8,11-triazacyclononadecane-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O7/c1-19-15-21(3)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(24-11-13-25(42)14-12-24)18-31(43)48-22(4)16-20(2)32(19)44/h7-14,20-23,29-30,32,39,42,44H,1,15-18H2,2-6H3,(H,38,45)(H,40,46)/t20-,21+,22+,23+,29-,30-,32?/m1/s1 |

InChI Key |

BJPMREHPIFRLGM-KALUOVLNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](CC(=C)C1O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C)C1O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Synonyms |

jaspamide C |

Origin of Product |

United States |

Comprehensive Structural Characterization and Stereochemical Assignment of Jaspamide C

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of the planar structure of jaspamide C has been accomplished through the synergistic application of various advanced spectroscopic techniques. ird.frresearchgate.net These methods have been crucial in identifying the molecular formula, connectivity, and functional groups present in this intricate natural product.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the structure of this compound. ird.frpageplace.de One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided the initial framework by identifying the types and numbers of protons and carbons in the molecule. ird.fr

Two-dimensional (2D) NMR experiments were instrumental in assembling the molecular fragments. ird.fr For instance, Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy was used to establish direct one-bond correlations between protons and their attached carbons. ird.fr A key ¹H NMR signal for this compound is a methine proton at approximately δ 4.08 (d, J = 5.9 Hz), which correlates in the HMQC spectrum to a carbon signal at δc 91.5. ird.fr This correlation was pivotal in identifying this compound as the C-5 dihydro derivative of its analogue, jaspamide B. ird.fr

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (two- and three-bond) correlations between protons and carbons, which allowed for the connection of various spin systems and the placement of quaternary carbons and heteroatoms. ird.fr Key HMBC cross-peaks within the polypropionate unit of this compound were essential in substantiating its proposed planar structure. ird.fr Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments helped to define the spin systems of the amino acid and polyketide moieties. ird.frportico.org

Table 1: Selected ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δc) in ppm |

|---|---|

| C-1 | 175.7 |

| C-5 | 91.5 |

| C-8 | 70.3 |

| C-11 | 49.2 |

| C-12 | 174.8 |

| C-13 | 55.2 |

| C-14 | 174.0 |

| C-15 | 45.3 |

| C-30 | 155.7 |

Data recorded in CDCl₃ at 125 MHz. ird.fr

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) has been vital for determining the elemental composition of this compound. Fast Atom Bombardment Mass Spectrometry (FABMS) of this compound showed pseudomolecular ions [M+H]⁺ at m/z 725-727. ird.fr This isotopic pattern is characteristic of a monobrominated compound, and the mass is two units greater than that of jaspamide B, which was a key piece of evidence in identifying this compound as a dihydro derivative. ird.fr The high resolution of this technique allows for the calculation of a precise molecular formula, which is crucial for confirming the structural proposals derived from NMR data.

Tandem Mass Spectrometry (MS/MS) can provide further structural insights through controlled fragmentation of the parent ion. By analyzing the fragmentation patterns, it is possible to deduce the sequence of amino acids and the structure of the polyketide chain, further corroborating the connectivity established by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Inferred Property |

|---|---|---|

| [M+H]⁺ | 725-727 | Molecular weight and presence of one bromine atom |

Data obtained via FABMS. ird.fr

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) and Derivatization Strategies

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can give more detailed stereochemical information. For instance, the sign of Cotton effects in CD spectra can be used to assign the absolute configuration of certain chromophores within the molecule. researchgate.net In related natural products, a positive Cotton effect has been used to assign the absolute configuration of stereocenters. researchgate.net

Derivatization strategies are often employed to determine the absolute configuration of stereocenters, particularly for alcohols and amines. One common approach is the modified Mosher's method, which involves forming esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net The analysis of the ¹H NMR chemical shifts of the resulting diastereomeric esters can reveal the absolute configuration of the alcohol-bearing carbon. researchgate.net

Methodologies for Stereochemical Elucidation of this compound

Determining the precise three-dimensional arrangement of atoms in this compound is a complex challenge that requires a combination of spectroscopic and chemical methods.

Absolute and Relative Stereochemical Assignments of Stereocenters

The stereochemistry of this compound is largely inferred from its relationship to the parent compound, jaspamide. It is presumed that the chiral centers in the tripeptide portion of this compound likely share the same relative and absolute configurations as in jaspamide, due to the high similarity in their NMR chemical shifts. ird.fr

However, the stereochemistry of the newly introduced chiral center at C-5 in the polyketide unit has proven to be a significant challenge. ird.fr Attempts to determine the absolute configuration of this hydroxyl group using derivatization with MPA esters were unsuccessful because the molecule degraded under the required reaction conditions. ird.fr This highlights a common difficulty in the structural elucidation of complex and sensitive natural products.

Configurational Studies of Constituent Amino Acid and Polyketide Units

The constituent amino acid residues of this compound are expected to be the same as those in jaspamide, which include alanine (B10760859), N-methyl-β-tyrosine, and a bromo-abrine unit. The absolute configuration of amino acids in related depsipeptides is often determined by Marfey's analysis. researchgate.net This method involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The resulting diastereomers are then separated and analyzed by HPLC, allowing for the assignment of the original amino acid's absolute configuration by comparison to authentic standards.

For the polyketide portion, the relative stereochemistry is often deduced from the analysis of coupling constants (J-values) in ¹H NMR spectra and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. ird.fr Comparison of NMR data with those of synthetic model compounds can also aid in assigning the relative stereochemistry of the polyketide moiety. researchgate.net While the configuration at C-5 remains undetermined, the configurations of other stereocenters in the polyketide chain are presumed to be consistent with those in jaspamide. ird.fr

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Jaspamide |

| Jaspamide B |

| This compound |

| Alanine |

| N-methyl-β-tyrosine |

| Bromo-abrine |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

Synthetic Endeavors and Analogue Development of Jaspamide C

Strategic Frameworks for Total Synthesis of Jaspamide C

The total synthesis of jaspamides has been approached through several strategic frameworks, primarily differing in the method used for the crucial macrocyclization step. These strategies often involve the convergent assembly of complex fragments prior to the ring-closing reaction.

The synthesis of jaspamide is well-suited to a convergent approach, where the key fragments—the polyketide chain and the tripeptide unit—are synthesized separately and then coupled. clockss.orgspringernature.com This strategy allows for the independent and efficient construction of these stereochemically rich fragments.

One of the earliest and most notable convergent total syntheses of (+)-jasplakinolide was reported by Grieco and colleagues. springernature.comgrafiati.comacs.org Their enantiospecific approach began with commercially available starting materials to control the stereochemistry of the final product. The synthesis involved the careful construction of the polyketide and tripeptide subunits, which were then joined together. This convergent strategy is advantageous as it allows for flexibility in the synthesis of analogues by modifying the individual fragments before coupling.

Key fragments in these syntheses include the (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid and the tripeptide unit, which itself contains the rare amino acids (R)-2-bromoabrine and (R)-β-tyrosine. researchgate.net The synthesis of these non-standard amino acids in their correct stereochemical configuration is a significant challenge that has been addressed through various asymmetric methods.

The formation of the 19-membered macrocycle is a critical step in the total synthesis of jaspamide. Both macrolactonization (ester bond formation) and macrolactamization (amide bond formation) have been explored for this purpose.

Most total syntheses of jasplakinolide (B32604) have relied on macrolactonization strategies. researchgate.net A common approach involves the coupling of the fully assembled linear seco-acid precursor. For instance, the Yamaguchi macrolactonization, which utilizes 2,4,6-trichlorobenzoyl chloride, has been successfully employed. clockss.org In one synthesis, treatment of the seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by heating with 4-dimethylaminopyridine (B28879) (DMAP), afforded the 19-membered lactone in an 82% yield. clockss.org

| Macrolactonization Method | Reagents | Yield | Reference |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 82% | clockss.org |

| Mitsunobu Conditions | DIAD, PPh3 | 37-44% | nih.gov |

While macrolactonization is prevalent, macrolactamization has also been investigated as a viable alternative. In the synthesis of some cyclic depsipeptides, head-to-tail macrolactamization has proven to be more efficient than macrolactonization, with optimized conditions reporting yields up to 73%. nih.gov The choice of cyclization site and conditions is crucial for minimizing side reactions such as epimerization and dimerization. nih.gov For example, the synthesis of certain analogues has utilized solid-phase peptide synthesis (SPPS) to build the linear precursor, followed by a solution-phase macrolactamization. nih.gov

A more modern and powerful strategy for the synthesis of macrocycles like jaspamide involves ruthenium-catalyzed ring-closing metathesis (RCM). researchgate.netresearchgate.netresearchgate.net This approach offers a novel disconnection for the macrocycle, typically forming one of the carbon-carbon double bonds within the ring. RCM is known for its high functional group tolerance and efficiency in forming large rings. organic-chemistry.orgnsf.gov

An efficient solid-phase-based synthesis of jasplakinolide has been developed that employs RCM as the key macrocyclization step. acs.org This strategy involves the assembly of the linear peptide chain on a solid support, followed by the RCM reaction to form the macrocycle. researchgate.netacs.org This approach has been successfully applied to the total synthesis of jasplakinolide and its analogue, chondramide C, as well as to the generation of diverse analogue libraries for structure-activity relationship studies. acs.org The use of modern, highly active ruthenium catalysts, such as the Grubbs second-generation catalyst, has been instrumental in the success of these RCM-based syntheses. organic-chemistry.orgru.nl

| RCM Catalyst | Key Features | Application | Reference |

| Grubbs Catalysts | High activity, functional group tolerance | Macrocyclization in jasplakinolide synthesis | acs.orgru.nl |

| Z-Selective Ru Catalysts | High selectivity for Z-alkenes in macrocycles | Synthesis of specific macrocyclic isomers | nih.gov |

Macrolactamization and Macrolactonization-Based Cyclization Methodologies

Innovative Methodological Applications in this compound Synthesis

The total synthesis of jaspamide has not only been a goal in itself but has also served as a platform for the development and application of novel synthetic methodologies, particularly in the stereocontrolled construction of its complex fragments.

The convergent nature of most jaspamide syntheses necessitates highly efficient and stereocontrolled methods for coupling the constituent fragments. The coupling of the tripeptide unit with the polypropionate segment is a critical step that forms an amide bond. clockss.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) have been used for this purpose, achieving high yields. clockss.org

The stereochemistry of the fragments must be rigorously controlled during their synthesis and maintained throughout the coupling and subsequent steps. For example, the synthesis of the polyketide fragment has been achieved through various stereoselective reactions, including nickel-catalyzed coupling of Grignard reagents with enol ethers, which proceeds with retention of configuration to form trisubstituted alkenes. rsc.org

The synthesis of the individual chiral building blocks of jaspamide presents significant challenges. The polyketide portion, (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, contains three chiral centers and a trans-disubstituted double bond. researchgate.nettandfonline.com Its synthesis has been accomplished through various asymmetric strategies, including diastereoselective aldol (B89426) reactions and orthoester Claisen rearrangements. nih.gov One approach involved a diastereoselective alkylation followed by a 1,2-addition and a Claisen rearrangement to establish the stereocenters. researchgate.net

| Fragment | Key Synthetic Methodologies | Reference |

| Polyketide Unit | Diastereoselective aldol reactions, Orthoester Claisen rearrangement, Nickel-catalyzed coupling | researchgate.netrsc.orgnih.gov |

| Tripeptide Unit | Asymmetric synthesis of non-proteinogenic amino acids, Peptide coupling reactions (DCC/HOBt) | researchgate.netclockss.orgclockss.org |

Diastereoselective and Stereocontrolled Fragment Coupling Reactions

Semi-Synthetic Approaches and Derivatization Strategies for this compound Analogues

The complex architecture and potent bioactivity of this compound have spurred significant interest in developing synthetic and semi-synthetic routes to produce analogues of this natural product. These efforts are primarily aimed at elucidating the structure-activity relationships (SAR) and identifying the pharmacophoric core responsible for its biological effects. idexlab.comnih.gov Semi-synthesis, which involves the chemical modification of the natural product or a key intermediate, and derivatization are critical strategies. These approaches allow for the systematic alteration of specific functional groups and structural motifs within the jaspamide scaffold, providing valuable insights into how these changes impact bioactivity. nih.govnih.gov

Generation of this compound Structural Variants

The generation of structural variants of this compound is a key strategy for probing the importance of its various substituents and understanding the structural requirements for its biological activity. idexlab.comnih.gov Researchers have created arrays of unnatural variants by modifying the three main building blocks of the molecule: the polyketide-derived chain, the β-tyrosine unit, and the brominated tryptophan residue.

Modifications to the polyketide portion have been a significant focus. Studies involving semi-synthesis have shown that alterations to this part of the molecule, such as converting the C11-C12 double bond into an epoxide or a diol, are generally detrimental to biological activity. nih.gov However, other limited modifications in the polyketide synthase (PKS) region are tolerated. researchgate.net Total synthesis has also enabled the creation of diastereomers with inverted configurations at the methyl-bearing stereocenters (C13/C15), which resulted in a notable but not complete loss of activity. nih.gov

The peptide portion of the macrocycle has also been a target for derivatization. Oxidation or derivatization of the brominated tryptophan and β-tyrosine residues typically leads to a decrease in potency. researchgate.net For instance, naturally occurring analogues where the tryptophan unit is oxidized have been isolated and studied. nih.gov Conversely, replacing the L-alanine residue with other amino acids, such as L-serine, does not appear to significantly diminish activity, suggesting some flexibility at this position. researchgate.net The N-methyl group on the tryptophan has been found to be important, as its removal decreases potency. nih.gov The isolation of natural analogues such as jaspamide Q (debromo-jaspamide) and jaspamide R (dibromo-jaspamide) further informs the understanding of how halogenation of the tryptophan unit affects the molecule's function. mdpi.com

These systematic modifications have led to the creation of a diverse library of this compound structural variants, each providing a piece of the puzzle in understanding its mechanism of action.

Table 1: Examples of this compound Structural Variants and Key Modifications

| Compound Name | Modification from this compound | Source Type | Finding |

|---|---|---|---|

| Jaspamide Q | Lacks the bromine atom on the tryptophan residue. mdpi.com | Natural | Identified as the debromo analogue of jaspamide. mdpi.com |

| Jaspamide R | Contains an additional bromine atom on the β-tyrosine ring. mdpi.com | Natural | The additional bromine was located at C-22 of the β-tyrosine unit. mdpi.com |

| Jasplakinolide E | Hydroxylation at C-27 of the tryptophan indole (B1671886) ring. nih.gov | Natural | Studied for its cytotoxic effects. nih.gov |

| Jasplakinolide F | Demethylation at the N-1 position of the tryptophan indole ring. nih.gov | Natural | Provides insight into the importance of the N-methyl group. nih.gov |

| Epoxide Analogue | The C11-C12 double bond is converted to an epoxide. nih.gov | Semi-synthetic | Transformation was found to be detrimental to biological activity. nih.gov |

Rational Design for Simplified this compound Analogues

The significant synthetic challenge posed by the complex structure of this compound has driven the rational design of simplified analogues. researchgate.net The primary goals of this approach are to reduce molecular complexity, simplify the synthetic route, and pinpoint the essential pharmacophoric elements required for bioactivity. idexlab.comnih.gov This strategy often involves replacing complex or synthetically challenging fragments of the molecule with simpler, more accessible chemical moieties while aiming to retain the key three-dimensional arrangement of functional groups. uni-tuebingen.de

One notable strategy involves the simplification of the (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid portion of the molecule. uni-tuebingen.de In one approach, the trisubstituted double bond and its associated stereocenters were replaced with a meta-substituted aromatic core. This design choice aimed to rigidify the structure and mimic the spatial orientation of the original polyketide chain by removing a stereocenter and using the aryl core as a conformational constraint. uni-tuebingen.de

Another approach to simplification has been the synthesis of analogues where the complex β-tyrosine unit or the entire tripeptide fragment is replaced or modified. idexlab.comnih.gov Researchers have synthesized arrays of simplified analogues by combining solid-phase and solution-phase techniques, allowing for the rational substitution of what are believed to be the most critical structural features. idexlab.com For example, six simplified analogues were synthesized to explore the biological effects of further structural modifications on the parent molecule, with the goal of discovering the essential pharmacophoric core. nih.gov These studies have been guided by computational methods, such as molecular mechanics and molecular dynamics calculations, to predict the conformational properties of the designed analogues and correlate them with observed activities. idexlab.com

Structure-activity relationship studies have provided crucial information for this rational design process. It has been established that the β-tyrosine unit is essential for binding to the actin target, making it a less viable candidate for drastic simplification or removal. nih.gov These findings guide synthetic chemists to focus their simplification efforts on other parts of the molecule that are more tolerant to modification without a complete loss of function. researchgate.net

Table 2: Strategies in the Rational Design of Simplified this compound Analogues

| Design Strategy | Rationale | Example Modification | Reference |

|---|---|---|---|

| Macrocycle Rigidification | To control conformation and simplify stereochemistry. | Replacement of the C5-C6 vinylic bond and allylic stereocenter with a meta-substituted aryl core. | uni-tuebingen.de |

| Simplification of Peptide Unit | To improve synthetic accessibility and probe SAR. | Synthesis of analogues with modified amino acids in the tripeptide backbone. | idexlab.comnih.gov |

| Combination of Synthetic Techniques | To efficiently generate libraries of simplified analogues. | Use of both solid-phase and solution-phase synthesis to create variants with substitutions at key positions. | idexlab.com |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Jaspamide Q |

| Jaspamide R |

| Jasplakinolide E |

| Jasplakinolide F |

| L-alanine |

| L-serine |

| β-tyrosine |

Systematic Analysis of Structural Modifications on Biological Activities

Impact of Amino Acid Residue Substitutions and Derivatizations

The tripeptide unit of this compound is another critical determinant of its biological activity. This segment, which includes L-alanine, 2-bromoabrine (N-methyl-D-tryptophan), and (R)-β-tyrosine, provides key interaction points with the actin protein.

Modifications to the tryptophan residue are generally not well-tolerated. nih.gov However, the bromination pattern on the abrine (B1665380) moiety can be altered without complete loss of activity. For example, jaspamide Q, the debromo analogue of jaspamide, and jaspamide R, a dibromo analogue, both exhibit potent cytotoxicity. mdpi.com This suggests that while the tryptophan ring system is important for interaction with aromatic amino acids of F-actin, the presence and position of the bromine atom can be varied. nih.govmdpi.com Oxidation or other derivatizations of the brominated tryptophan, however, tend to decrease potency. researchgate.net

The β-tyrosine residue is considered essential for binding to the actin target. nih.gov Its hydroxyl group is thought to make contact with a threonine residue on actin. nih.gov Replacing the hydroxyl group with a methoxy (B1213986) group only slightly decreases activity, but replacing it with a hydrogen atom results in a significant 10-fold drop in activity, highlighting the importance of a hydrogen bond-donating group at this position. nih.gov

In contrast to the tryptophan and β-tyrosine residues, the alanine (B10760859) side chain appears to be more amenable to modification. nih.gov For instance, replacing the alanine with a serine residue does not significantly decrease potency. researchgate.net Furthermore, substituting alanine with 2-aminobutyric acid (2-Aba) is well-tolerated and can even enhance potency in some cancer cell lines. nih.gov

Table 2: Impact of Amino Acid Residue Modifications on Biological Activity

| Analogue/Modification | Residue Modified | Change in Biological Activity | Reference |

|---|---|---|---|

| Jaspamide Q (debromo) | 2-Bromoabrine | Potent cytotoxicity retained | mdpi.com |

| Jaspamide R (dibromo) | 2-Bromoabrine | Potent cytotoxicity retained | mdpi.com |

| Oxidation of Tryptophan | 2-Bromoabrine | Decreased potency | researchgate.net |

| Methoxy substitution | β-Tyrosine (OH) | Slightly decreased activity | nih.gov |

| Hydrogen substitution | β-Tyrosine (OH) | 10-fold decrease in activity | nih.gov |

| Serine substitution | Alanine | Not significantly decreased potency | researchgate.net |

| 2-Aba substitution | Alanine | Well-tolerated, can enhance potency | nih.gov |

Role of Macrocyclic Ring Conformation and Size on Activity

The 19-membered macrocyclic ring of this compound provides a rigid scaffold that pre-organizes the pharmacophoric elements for optimal interaction with actin. The conformation of this ring is critical for biological activity. Even subtle changes that alter the ring's geometry can lead to a complete loss of function. nih.gov For instance, a modification that induces a conformational change in the macrolide ring, such as the introduction of a Δ-double bond, can obliterate nanomolar activity. nih.gov

Interestingly, the macrocyclic structure itself, while important, may not be an absolute requirement for activity. Some acyclic analogues of jaspamide have been shown to retain significant potency, interacting with the microfilament network. nih.govresearchgate.net This suggests that while the macrocycle helps to maintain an optimal binding conformation, a linear precursor might be flexible enough to adopt a similar conformation upon binding to actin. However, acyclic analogues with a carboxylic acid and hydroxide (B78521) terminus have been found to be inactive. researchgate.net

Elucidation of Pharmacophoric Requirements for this compound Biological Action

Identification of Essential Functional Groups and Stereochemical Motifs

Through extensive SAR studies, a pharmacophore model for the actin-binding activity of this compound and its analogues has begun to emerge. This model highlights several key functional groups and stereochemical features as essential for potent biological action.

The essential components of the jaspamide pharmacophore include:

The β-tyrosine unit: This residue is crucial for binding, with its hydroxyl group acting as a key hydrogen bond donor. nih.gov

The (N-methyl)tryptophan residue: The aromatic ring system of this amino acid is involved in interactions with aromatic residues on actin. nih.gov While the N-methyl group is not absolutely essential, its removal decreases potency. nih.gov

The C-9 S-configuration: This specific stereochemistry is required for optimal activity. nih.gov

The polyketide double bond: The presence of this double bond is a key element for optimal activity. nih.gov

Specific stereocenters in the polyketide chain: The configurations of the methyl groups at C-13 and C-15, as well as other chiral centers in this region, are important for maintaining the correct conformation for binding. nih.govnih.gov

Comparative Structure-Activity Profiling with Known Actin-Interacting Agents

Comparing the SAR of this compound with other actin-stabilizing natural products provides further insight into the common pharmacophoric features required for this activity. Chondramide C, a myxobacterial metabolite, is a close structural analogue of jaspamide, sharing a similar tripeptide unit but possessing an 18-membered macrocycle. nih.gov The SAR patterns for chondramide C largely mirror those of jaspamide, reinforcing the importance of the key functional groups and stereochemical elements identified in the jaspamide pharmacophore. nih.gov For example, a binding site analysis of synthetic chondramide C identified the presence of the double bond and the 15R configuration as two key elements required for optimal activity. nih.gov

Geodiamolides are another class of related cyclodepsipeptides that interact with actin. mdpi.com These compounds also share structural similarities with jaspamide, particularly in the peptide portion of the molecule. The geodiamolides, along with the chondramides, all possess nearly identical absolute configurations at the sites of aryl and alkyl ring substituents, and a conserved N-methyl and N-hydrogen pattern. nih.gov

Conclusion

Jaspamide C stands as a testament to the remarkable chemical diversity found in the marine environment. As a member of the jaspamide family of cyclodepsipeptides, its intricate structure and potent biological activities, particularly its anticancer properties, make it a compound of significant scientific interest. Continued research into the synthesis, biological mechanisms, and potential applications of this compound and its analogs holds promise for the development of new therapeutic agents and a deeper understanding of fundamental cellular processes.

Mechanistic Dissection of Jaspamide C S Biological Action at the Cellular and Molecular Level

Molecular Interactions with the Actin Cytoskeleton

Jaspamide exerts its primary biological effects through direct interaction with actin, the protein subunit of microfilaments. This interaction fundamentally alters the structure and dynamics of the actin cytoskeleton.

Modulation of Filamentous Actin (F-actin) Dynamics and Stability

Jaspamide is a potent stabilizer of filamentous actin (F-actin). nih.govresearchgate.net It binds to the sides of actin filaments, enhancing their stability and inhibiting their natural depolymerization process. molbiolcell.orgresearchgate.net This stabilizing effect is so pronounced that it can protect filaments from disassembly even under harsh conditions. researchgate.net Structurally, Jaspamide is incorporated at the interface between three actin subunits within the filament. sci-hub.se Studies have shown that Jaspamide binding can trap the D-loop of actin in an open conformation, a structural state that has implications for the natural aging process of F-actin and its interaction with other proteins. researchgate.net The stabilizing effect is also evident in its ability to dramatically reduce the critical concentration of actin subunits required to drive the polymerization process. karger.com

Induction of Actin Polymerization and Hyperassembly Phenomena

Beyond stabilizing existing filaments, Jaspamide actively promotes the polymerization of monomeric globular actin (G-actin) into F-actin. ashpublications.orgvulcanchem.comnih.gov It potently induces polymerization by stimulating the nucleation of actin filaments, which is the initial and rate-limiting step of filament formation. nih.gov This activity leads to a state of hyperassembly, where the cell's actin is driven from its normal dynamic network into static, amorphous masses or aggregates. nih.govyorku.ca In vitro studies with purified actin and in vivo observations in various cell types have confirmed this potent polymerizing capacity. yorku.caasm.org For instance, exposure of HL-60 cells to Jaspamide results in a dramatic reorganization of their actin from a typical fibrous network into distinct focal aggregates. molbiolcell.orgyorku.ca

Competitive Binding Studies with Actin-Targeting Probes

The binding site of Jaspamide on F-actin has been characterized through competitive binding studies with other known actin-binding molecules. The most notable finding is that Jaspamide competitively inhibits the binding of phalloidin (B8060827) to F-actin. vulcanchem.comresearchgate.netyorku.cagoogle.com.hk Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, is a classic F-actin stabilizing agent widely used as a fluorescent probe to visualize the cytoskeleton. researchgate.net The competition indicates that Jaspamide and phalloidin share an overlapping or allosterically linked binding site on the actin filament. nih.gov Studies using rhodamine-labeled phalloidin (Rh-phalloidin) demonstrated that Jaspamide could displace the probe from actin filaments in a concentration-dependent manner. yorku.canih.gov For example, in HL-60 cells, the presence of Jaspamide during staining with Rh-phalloidin prevents the probe from binding to actin. yorku.ca In contrast, Jaspamide does not compete with compounds like cytochalasin D, which binds to the barbed end of actin filaments to inhibit monomer addition. google.com.hk

Table 1: Effects of Jaspamide on Actin Dynamics and Organization

| Parameter | Effect of Jaspamide | Supporting Evidence | References |

|---|---|---|---|

| F-actin Stability | Potently stabilizes filaments, preventing depolymerization. | Binds to the side of F-actin, incorporated at the interface of three subunits. | nih.govresearchgate.netsci-hub.se |

| Actin Polymerization | Induces polymerization of G-actin and stimulates filament nucleation. | Lowers the critical concentration required for polymerization. | ashpublications.orgnih.govkarger.com |

| Actin Organization | Promotes hyperassembly, leading to the formation of amorphous masses and focal aggregates. | Reorganizes diffuse actin networks into condensed structures in cells. | molbiolcell.orgnih.govyorku.ca |

| Binding Competition | Competitively inhibits the binding of phalloidin to F-actin. | Jaspamide and phalloidin vie for a similar or allosterically coupled binding site. | vulcanchem.comresearchgate.netyorku.cagoogle.com.hk |

Cellular Responses and Phenotypic Manifestations Induced by Jaspamide C

The profound molecular alterations to the actin cytoskeleton induced by Jaspamide translate into significant and observable cellular effects, impacting cell shape, movement, and division.

Microfilament Organization Disruption and Cellular Morphology Changes

Treatment of cells with Jaspamide leads to a severe disruption of the normal microfilament architecture. In cell lines such as human promyelocytic HL-60 cells and human monocytes, Jaspamide causes a dramatic reorganization of actin from a fine, fibrous network into prominent focal aggregates. ashpublications.orgmolbiolcell.orgyorku.ca This effect is dose-dependent, with aggregates becoming apparent at nanomolar concentrations. yorku.ca The disruption of the actin cytoskeleton directly impacts cellular morphology. For example, well-spread cultured human monocytes contract and adopt a rounded shape after Jaspamide treatment. molbiolcell.org Similarly, treatment of MDA-MB-231 breast cancer cells with subtoxic doses of Jaspamide induces a change from a flat, spindle shape to a rounded, weakly adherent form. sci-hub.se These changes underscore the critical role of a dynamic actin cytoskeleton in maintaining cell shape and adhesion.

Regulation of Cell Cycle Progression and Arrest

Jaspamide exhibits potent antiproliferative activity across various cell types, an effect intrinsically linked to its disruption of actin dynamics, which are essential for cell division. ashpublications.orgsci-hub.se Studies in HL-60 cells show a dose-dependent inhibition of proliferation. ashpublications.org The mechanism involves a direct interference with the cell division machinery. In crane-fly spermatocytes, Jaspamide was found to immediately slow or stop the poleward movement of chromosomes during anaphase, suggesting that actin depolymerization is necessary for this process to proceed normally. yorku.ca

Furthermore, Jaspamide treatment can lead to profound errors in cell division, resulting in polyploidy (the state of having more than two paired sets of chromosomes). In HL-60 cells, a two-day exposure to Jaspamide caused 56.3% of the cells to become multinuclear, and flow cytometry analysis revealed a significant increase in the percentage of cells with a DNA content greater than 2N. karger.com In other contexts, Jaspamide has been shown to arrest cell cycle progression. nih.gov For instance, studies on extracts containing Jaspamide reported an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This cell cycle arrest and disruption of division can ultimately trigger programmed cell death, or apoptosis. asm.org

Table 2: Cellular Responses to Jaspamide in Different Cell Lines

| Cell Line / System | Concentration | Observed Effect | References |

|---|---|---|---|

| HL-60 (Human Leukemia) | 10⁻⁷ mol/L | Dramatic reorganization of actin into focal aggregates. | ashpublications.orgyorku.ca |

| HL-60 (Human Leukemia) | 5 x 10⁻⁸ mol/L | 56.3% of cells become multinuclear/polyploid after 48 hours. | karger.com |

| HL-60 (Human Leukemia) | 10⁻⁷ mol/L | 77% inhibition of proliferation after 48 hours. | ashpublications.org |

| Human Monocytes | 10⁻⁷ mol/L | Contraction and adoption of a round shape; F-actin aggregation. | molbiolcell.org |

| MDA-MB-231 (Breast Cancer) | 0.05 - 0.2 µM | Change from spindle shape to round, weakly adherent forms. | sci-hub.se |

| Murine Oocytes | Not Specified | Arrests cell-cycle progression and prevents polar body emission. | nih.gov |

| Crane-Fly Spermatocytes | 1 µM | Arrests anaphase chromosome movement. | yorku.ca |

| Jurkat T cells (Human T-lymphocyte) | 0.25 - 2 µg/ml | Dose-dependent inhibition of proliferation and induction of apoptosis. | |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Jaspamide / Jasplakinolide (B32604) |

| Actin |

| Phalloidin |

| Cytochalasin D |

| Rhodamine |

| Latrunculin B |

| Y27632 |

| Colcemid |

| Propidium Iodide |

Influence on Cellular Differentiation Pathways

Jaspamide, a cyclodepsipeptide isolated from marine sponges, has been observed to influence the differentiation of certain cell lines, most notably the human promyelocytic leukemia cell line, HL-60. ashpublications.orgkarger.com This cell line is a well-established model for studying the effects of various agents on hematopoietic cell growth and maturation. ashpublications.org The influence of jaspamide on these cells is intrinsically linked to its primary mechanism of action: the disruption of the actin cytoskeleton. ashpublications.orgnih.gov

Research has shown that jaspamide can induce HL-60 cells to differentiate towards the granulocyte and monocyte lineages. ashpublications.org This process involves a shift from a proliferative, undifferentiated state to a more specialized, mature cell type. The morphological and phenotypical changes associated with this differentiation are significant. Following treatment with jaspamide, HL-60 cells exhibit increased nuclear lobulation, a characteristic feature of mature granulocytes. ashpublications.org

The differentiation process is further evidenced by changes in the expression of cell surface antigens, which act as markers for specific cell lineages and maturation stages. Studies have demonstrated that jaspamide treatment leads to the upregulation of several key differentiation markers on HL-60 cells. For instance, a significant increase in the expression of CD16 (a marker for mature neutrophils) has been reported. ashpublications.org Similarly, expression of CD4 and CD14 (a marker associated with the monocyte lineage) is also elevated following exposure to jaspamide. karger.com These changes in surface protein expression confirm a shift towards a more mature myeloid phenotype. ashpublications.orgkarger.com

The underlying mechanism for these differentiation effects is believed to be the compound's potent activity as an actin-stabilizing agent. ashpublications.orgspringernature.com By promoting actin polymerization and stabilizing existing actin filaments, jaspamide dramatically reorganizes the cellular cytoskeleton. ashpublications.org Cellular differentiation is a complex process tightly regulated by signaling pathways that often involve cytoskeletal dynamics for processes like cell shape changes, motility, and signal transduction. cusabio.cominflibnet.ac.in Key signaling pathways that govern differentiation, such as the MAPK, Wnt, and JAK-STAT pathways, can be influenced by the physical state of the cell and its cytoskeleton. cusabio.comwikipedia.org By altering the fundamental actin architecture, jaspamide likely perturbs these signaling cascades, pushing the leukemic cells out of the cell cycle and into a terminal differentiation program.

Table 1: Effect of Jaspamide on HL-60 Cell Differentiation Markers

| Marker | Lineage Association | Effect of Jaspamide Treatment | Reference |

| CD16 | Granulocyte (Neutrophil) | Upregulation (53% increase) | ashpublications.org |

| CD14 | Monocyte | Upregulation (39.5% increase) | karger.com |

| CD4 | T-helper cell, Monocyte/Macrophage | Upregulation (33.2% increase) | karger.com |

| Morphology | General Maturation | Increased nuclear lobulation | ashpublications.org |

| Ploidy | Cell Cycle/Differentiation | Induction of polyploidy; increased multinucleated cells | karger.com |

Methodological Advancements in Target Identification for Natural Products (General Principles)

The identification of the specific molecular targets of bioactive natural products is a critical bottleneck in drug discovery and chemical biology. ufl.edunih.gov Elucidating these targets is essential for understanding the mechanism of action, predicting off-target effects, and optimizing lead compounds. frontiersin.org Over the years, numerous innovative methodologies have been developed to overcome this challenge, broadly categorized into chemical biology approaches and comprehensive systems biology strategies like proteomics and metabolomics. frontiersin.orgresearchgate.net

Proteomic and Metabolomic Strategies for Mechanistic Elucidation

Beyond identifying the initial binding partner, understanding the broader cellular response to a natural product is crucial for elucidating its complete mechanism of action. Proteomics and metabolomics offer a global view of the changes occurring within a cell upon treatment. mdpi.comnih.gov

Proteomic Strategies: Proteomics involves the large-scale study of proteins. In the context of natural product research, quantitative proteomics is used to compare the proteome of treated cells versus untreated cells. asm.org This can reveal downstream effects of target engagement, identify affected pathways, and uncover resistance mechanisms. mdpi.com

Global Protein Expression Profiling: Techniques like iTRAQ (isobaric tags for relative and absolute quantitation), TMT (tandem mass tags), and label-free quantification (LFQ) are used with high-resolution mass spectrometry (LC-MS/MS) to measure changes in the abundance of thousands of proteins simultaneously. mdpi.com A natural product that inhibits a key enzyme, for example, may cause the upregulation of proteins in a compensatory pathway, providing clues to its function. asm.org Comparing the proteomic response of a novel compound to a library of responses from well-characterized drugs can rapidly classify its mechanism of action. asm.org

Metabolomic Strategies: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. rsc.orgnih.gov By profiling the full suite of small-molecule metabolites, researchers can gain a functional readout of the physiological state of a cell. researchgate.net

Non-targeted Metabolomics: This approach aims to detect and quantify as many metabolites as possible in a biological sample using techniques like LC-MS and NMR spectroscopy. rsc.orgnih.gov When cells are treated with a natural product, the resulting changes in metabolite levels can pinpoint which metabolic pathways are perturbed. rsc.org For instance, the accumulation of a specific substrate and the depletion of its product would strongly suggest the inhibition of the converting enzyme. This provides a powerful, functional complement to direct target identification methods. rsc.org

Functional Metabolomics: This emerging field moves beyond simple correlation by using systematic perturbations to link metabolites to specific functions and genes, helping to uncover causal relationships between a natural product's impact on the metabolome and the observed phenotype. rsc.org

By integrating these multi-omics approaches with direct target identification methods, a comprehensive picture of a natural product's mechanism, from the initial molecular interaction to the global cellular response, can be constructed. researchgate.net

Q & A

Q. What are the standard protocols for isolating jaspamide C from marine sponges, and how do extraction solvents impact yield?

this compound is typically isolated via bioactivity-guided fractionation using methanolic or ethyl acetate extraction, followed by chromatographic techniques (e.g., column chromatography, HPLC). Solvent polarity significantly affects yield: polar solvents like methanol extract broader metabolite profiles, while ethyl acetate may enrich lipophilic analogues . Structural confirmation requires NMR (1D/2D) and mass spectrometry (HR-ESI-MS), with comparisons to published spectral data for jaspamide .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for distinguishing it from analogues?

Key techniques include:

- 1D/2D NMR : Resolves cyclodepsipeptide backbone and β-amino acid residues.

- HR-ESI-MS : Confirms molecular formula (e.g., C₃₄H₄₅N₅O₈ for jaspamide).

- Comparative analysis : Cross-referencing with jaspamide Q/R to identify substituents (e.g., methyl groups, hydroxylation patterns) .

Q. What in vitro assays are used to evaluate this compound’s cytotoxicity, and how are IC₅₀ values interpreted?

Common assays include:

- MTT/XTT assays against cancer cell lines (e.g., L5178Y mouse lymphoma).

- Dose-response curves : IC₅₀ values <1 μM indicate potent cytotoxicity, but results must be contextualized with positive controls (e.g., doxorubicin) and cell line specificity .

Q. How do β-amino acids in this compound influence its bioactivity compared to linear peptides?

β-amino acids enhance conformational rigidity and protease resistance, improving stability and target binding. Cyclic depsipeptides like this compound show higher membrane permeability than linear analogues, critical for intracellular activity .

Q. What are the limitations of using marine sponge extracts for this compound discovery?

Challenges include:

- Low natural abundance : Requires large biomass for isolation.

- Matrix complexity : Co-eluting metabolites may mask this compound in crude extracts.

- Ecological variability : Collection location (e.g., Kalimantan vs. other regions) affects metabolite profiles .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for cancer cells over normal cells?

Strategies:

- Side-chain functionalization : Introducing hydrophilic groups (e.g., glycosylation) to reduce off-target effects.

- Hybrid synthesis : Combining jaspamide’s core with polyketide domains to modulate pharmacokinetics.

- SAR studies : Systematic substitution of β-amino acid residues to map cytotoxicity drivers .

Q. What methodologies resolve contradictions in this compound’s reported bioactivity across studies?

- Meta-analysis : Compare datasets using standardized assays (e.g., NCI-60 panel) and normalize IC₅₀ values against common controls.

- Batch-effect correction : Account for variations in sponge collection seasons or extraction protocols.

- Pathway analysis : Integrate transcriptomic data to identify consistent molecular targets (e.g., actin polymerization inhibition) .

Q. How can mixed-methods approaches address gaps in understanding this compound’s biosynthesis?

- Genomic mining : Identify non-ribosomal peptide synthetase (NRPS) clusters in sponge microbiomes.

- Isotopic labeling : Trace β-amino acid incorporation via stable isotopes (¹³C-glucose).

- Heterologous expression : Express candidate NRPS genes in E. coli to confirm enzymatic steps .

Q. What computational tools predict this compound’s molecular targets, and how are false positives minimized?

Q. How can researchers ethically address reproducibility challenges in this compound studies?

- Data transparency : Share raw NMR/MS files via repositories (e.g., MetaboLights).

- Collaborative validation : Multi-lab replication of cytotoxicity assays.

- Ethical sourcing : Adhere to Nagoya Protocol for sponge collection and benefit-sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.